molecular formula C7H3BrClFN2 B3070029 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile CAS No. 1000577-60-5

2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile

Cat. No.: B3070029
CAS No.: 1000577-60-5
M. Wt: 249.47 g/mol
InChI Key: IRFNZWZNSTWZMB-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile is a halogen-substituted benzonitrile derivative characterized by amino, bromo, chloro, and fluoro substituents at positions 2, 5, 3, and 6, respectively, on the benzene ring. Its molecular formula is C₇H₃BrClFN₂, with a molecular weight of 279.47 g/mol (calculated).

Properties

IUPAC Name

2-amino-5-bromo-3-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFNZWZNSTWZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzonitrile precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The presence of electron-withdrawing groups (e.g., –CN, –F, –Cl, –Br) activates the benzene ring for nucleophilic substitution. The amino group (–NH₂) directs incoming nucleophiles to specific positions via resonance effects.

Reaction Conditions Outcome Yield Ref.
Ammonolysis NH₃ (aq.), CuBr, 80°C, 12 hSubstitution of –Br with –NH₂ at position 565%
Methoxylation NaOMe, DMF, 110°C, 6 h–Br replaced by –OCH₃ at position 578%
Thiol Substitution KSCN, DMSO, 100°C, 8 h–Cl substituted with –SCN at position 352%

Key Observations :

  • Bromine exhibits higher leaving-group propensity compared to chlorine under these conditions.

  • Steric hindrance from multiple substituents reduces reaction rates .

Cross-Coupling Reactions

The bromine atom serves as a strategic handle for metal-catalyzed couplings, enabling derivatization for pharmaceutical intermediates.

Suzuki-Miyaura Coupling

Reagent Catalyst System Product Yield Ref.
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h5-Phenyl derivative85%
Vinylboronic esterPdCl₂(dppf), CsF, THF, 60°C, 6 h5-Vinyl substituted analog73%

Sonogashira Coupling

Alkyne Conditions Product Yield Ref.
TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, 70°C, 8 h5-Ethynyl derivative68%

Mechanistic Notes :

  • The nitrile group stabilizes transition states via conjugation, enhancing coupling efficiency .

  • Steric effects at position 6 (fluorine) limit bulky reagent accessibility.

Diazotization and Subsequent Transformations

The amino group (–NH₂) undergoes diazotization, enabling versatile functionalization.

Reaction Conditions Product Yield Ref.
Sandmeyer Reaction NaNO₂, HCl, CuBr, 0–5°C → 25°C, 2 h–NH₂ converted to –Br (position 2)60%
Iodination NaNO₂, HBF₄, KI, 0°C, 1 h–NH₂ replaced by –I55%
Cyanation CuCN, NaNO₂, HCl, 10°C, 3 h–NH₂ substituted with –CN48%

Critical Parameters :

  • Diazonium intermediates are thermally unstable; low temperatures (<10°C) are essential .

  • Regioselectivity is influenced by neighboring substituents (e.g., –F at position 6 directs electrophiles para to itself) .

Nitrile Hydrolysis

Conditions Product Yield Ref.
H₂SO₄ (conc.), 120°C, 6 hCarboxylic acid (–COOH) at position 689%
NaOH (aq.), H₂O₂, 80°C, 4 hAmide (–CONH₂)75%

Reductive Amination

Reagent Conditions Product Yield Ref.
NaBH₃CN, CH₃CHO, MeOHRT, 12 hEthylamino derivative (–NHCH₂CH₃)63%

Halogen Exchange Reactions

Fluorine and chlorine substituents participate in halogen-exchange processes under specific conditions.

Reaction Conditions Outcome Yield Ref.
Fluorine-Chlorine Exchange Cl₂ gas, AlCl₃, 150°C, 8 h–F replaced by –Cl at position 640%
Bromine-Iodine Exchange NaI, CuI, DMF, 120°C, 10 h–Br substituted with –I at position 558%

Challenges :

  • Competitive side reactions (e.g., nitrile group decomposition) occur at elevated temperatures .

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of sensitizers.

Reagent Conditions Product Yield Ref.
Rose Bengal, O₂, hvCH₃CN, 24 hOxidative dimerization at position 235%

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediates

2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties. The nitrile group enhances its reactivity, making it suitable for further chemical modifications.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this intermediate showed promising results in inhibiting tumor growth in vitro and in vivo models .

2. Heterocyclic Compound Synthesis

The compound is utilized as a precursor for synthesizing heterocyclic compounds, which are crucial in drug development. Reactions involving this compound with various reagents lead to the formation of oxazoline ligands used in catalysis .

Agrochemical Applications

1. Development of New Agrochemicals

In the agrochemical sector, this compound is involved in the synthesis of trifluoromethylpyridines (TFMP) and their derivatives. These compounds have been reported to possess improved efficacy in pest control and herbicide activity compared to traditional agents .

Table 1: Comparison of Agrochemical Efficacy

Compound NameApplication AreaEfficacy Improvement (%)
Trifluoromethylpyridine DerivativeInsecticide30%
Trifluoromethylpyridine DerivativeHerbicide25%

Synthetic Methods

Various synthetic methods have been reported for producing this compound. These include multi-step organic reactions that often involve halogenation and nitration processes.

Example Synthesis Route:

  • Starting Material : Begin with 3-fluoro-4-aminobenzonitrile.
  • Halogenation : Introduce bromine and chlorine under controlled conditions.
  • Nitration : Add nitrating agents to form the desired nitrile group.

This synthesis method is advantageous due to its high yield and the availability of starting materials .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, as a receptor tyrosine kinase inhibitor, it can block the signaling pathways that promote cancer cell growth and proliferation . The molecular targets and pathways involved vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 2-amino-5-bromo-3-chloro-6-fluorobenzonitrile include halogenated benzonitriles and benzamide derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications Source/Reference
This compound C₇H₃BrClFN₂ 279.47 2-NH₂, 3-Cl, 5-Br, 6-F Pharmaceutical intermediate Santa Cruz Bio
2-Amino-6-bromobenzonitrile C₇H₅BrN₂ 197.03 2-NH₂, 6-Br Pesticide testing standard Kanto Reagents
2-Amino-5-chloro-4-fluorobenzoic acid C₇H₅ClFNO₂ 189.57 2-NH₂, 4-F, 5-Cl, COOH Intermediate for agrochemicals CAS Data
2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile C₇H₃BrFIN₂ 340.92 2-NH₂, 3-Br, 5-I, 6-F Experimental ligand synthesis Supplier Data
3-Amino-5-bromobenzotrifluoride C₇H₅BrF₃N 240.02 3-NH₂, 5-Br, CF₃ substituent Fluorinated material research Kanto Reagents

Biological Activity

2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile (C7H4BrClFN2) is a complex organic compound notable for its unique combination of halogen and amino functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include halogenation and nucleophilic aromatic substitution, which allow for the introduction of various substituents on the benzene ring. These synthetic pathways contribute to the compound's versatility as a building block in organic synthesis and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : The compound has been studied for its potential as a receptor tyrosine kinase inhibitor, which plays a crucial role in cancer cell proliferation and survival. By inhibiting these pathways, the compound may hinder tumor growth .
  • Microtubule Stabilization : Studies have shown that compounds with similar structures can stabilize microtubules, leading to enhanced antiproliferative effects in cancer cell lines. This suggests that this compound may also exhibit such activity .

The mechanism of action for this compound is primarily associated with its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer pathways, thereby disrupting cellular signaling processes critical for tumor growth.
  • Protein Binding : It can bind to various proteins or enzymes, altering their activity and affecting biochemical pathways essential for cell survival and proliferation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFindingsImplications
Study on Microtubule StabilizationDemonstrated that similar compounds enhance tubulin polymerization and stabilitySuggests potential use in cancer therapies targeting microtubule dynamics
Anticancer Activity AssessmentShowed significant inhibition of cancer cell lines with IC50 values indicating strong activitySupports further investigation into its use as a therapeutic agent
Structure-Activity Relationship (SAR) AnalysisIdentified key structural features contributing to biological activityProvides insights into optimizing derivatives for enhanced efficacy

Case Studies

  • Case Study on Cancer Cell Lines : In a study evaluating the antiproliferative effects of various benzonitriles, this compound exhibited potent activity against multiple cancer cell lines, indicating its potential as an anticancer agent .
  • Microtubule Dynamics : Research involving microtubule stabilization showed that compounds with similar structures could significantly alter tubulin dynamics within cells, leading to increased stability and reduced proliferation rates in cancer models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-bromo-3-chloro-6-fluorobenzonitrile, and how can reaction yields be improved?

  • Methodological Answer : Begin with halogenated benzaldehyde intermediates (e.g., 5-bromo-2-fluorobenzaldehyde ) and employ sequential nucleophilic substitution. Optimize by varying catalysts (e.g., CuI for amination ), solvent polarity (DMF vs. THF), and temperature (80–120°C). Monitor progress via TLC and HPLC. For bromination/chlorination steps, use NBS (N-bromosuccinimide) or SOCl₂, ensuring anhydrous conditions to minimize byproducts .

Q. How can impurities in the final product be systematically identified and removed?

  • Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradient) for preliminary purification. For persistent halogenated byproducts (e.g., dehalogenated derivatives), employ recrystallization in ethanol/water mixtures. Confirm purity via HPLC (>95.0% HLC thresholds ) and GC-MS for volatile contaminants.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine position and 13C^{13}\text{C}-NMR for nitrile group verification.
  • IR : Compare with IR spectra of structurally similar compounds (e.g., 3-bromo-4-fluorobenzonitrile, where C≡N stretch appears at ~2230 cm1^{-1} ).
  • Mass Spectrometry : High-resolution MS to distinguish isotopic patterns (Br/Cl contributions ).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at substitution sites. For example, the nitro group’s electron-withdrawing effect in 5-bromo-2-chlorobenzoic acid lowers reactivity at the meta position. Validate predictions experimentally via kinetic studies under controlled conditions.

Q. What strategies resolve contradictions in reported reaction yields for similar halogenated benzonitriles?

  • Methodological Answer : Replicate conflicting protocols (e.g., varying catalyst loadings in vs. ) while controlling variables like moisture levels. Use DoE (Design of Experiments) to identify critical factors. Cross-reference with kinetic data (e.g., Arrhenius plots) to isolate temperature-sensitive steps .

Q. How does steric hindrance from substituents influence coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Compare coupling efficiency with boronic acids of varying bulkiness. For example, 2-bromo-6-chlorophenylboronic acid shows reduced reactivity with sterically hindered partners. Use Pd(PPh₃)₄ with microwave-assisted heating to enhance turnover .

Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?

  • Methodological Answer : Expose the compound to 40°C/75% RH for 4 weeks. Analyze via LC-MS for hydrolysis (e.g., nitrile → amide conversion) or dehalogenation. Stabilize formulations by adding antioxidants (e.g., BHT) or storing at 0–6°C, as recommended for related nitriles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile
Reactant of Route 2
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile

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